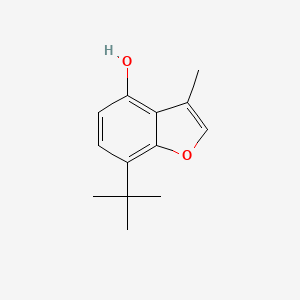

7-tert-butyl-3-methyl-1-benzofuran-4-ol

Description

Properties

Molecular Formula |

C13H16O2 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

7-tert-butyl-3-methyl-1-benzofuran-4-ol |

InChI |

InChI=1S/C13H16O2/c1-8-7-15-12-9(13(2,3)4)5-6-10(14)11(8)12/h5-7,14H,1-4H3 |

InChI Key |

PVOFUCUTLYIHHR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=COC2=C(C=CC(=C12)O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Substrate Preparation and Cyclization

The intramolecular Heck reaction, as demonstrated in J-STAGE (2016), provides a robust method for benzofuran synthesis. Starting with 5-bromo-2-methoxyphenol (8 ), sequential functionalization enables ring closure:

-

MOM Protection : Methoxymethyl (MOM) protection of the phenolic -OH ensures compatibility with subsequent lithiation.

-

Directed ortho-Lithiation and Iodination : Treatment with lithium diisopropylamide (LDA) and iodine generates a 5-iodo intermediate, critical for cross-coupling.

-

Alkylation with Methyl 4-Bromocrotonate : Introduces the C3-methyl group via nucleophilic substitution.

-

Heck Cyclization : Palladium-catalyzed coupling forms the benzofuran ring, yielding a 3-methyl-benzofuran scaffold.

Key Conditions :

Functionalization of the Benzofuran Core

Introduction of the C7-tert-Butyl Group

The bulky tert-butyl group at C7 requires sterically tolerant coupling methods. Two strategies emerge:

Suzuki-Miyaura Cross-Coupling

Aryl halides at C7 undergo coupling with tert-butyl boronic esters under palladium catalysis. While tert-butyl boronic acids are less common, in-situ generation via Miyaura borylation (as in RSC methods) could be adapted:

-

Substrate : 7-Bromo-3-methyl-1-benzofuran-4-ol.

-

Conditions :

Grignard Reagent Substitution

The EPO patent describes alkylation via Grignard reagents at electron-deficient positions. For C7 functionalization:

-

Substrate : 7-Iodo-3-methyl-1-benzofuran-4-ol.

-

Reagent : tert-Butyl magnesium bromide.

-

Conditions :

Installation of the C4-Hydroxyl Group

The C4-hydroxyl is introduced via Mitsunobu reaction or selective deprotection :

Mitsunobu Reaction

Using methodology from J-STAGE, a protected hydroxyl group at C4 is installed via Mitsunobu conditions:

-

Substrate : 7-tert-Butyl-3-methyl-1-benzofuran.

-

Reagents :

Deprotection of a Masked Hydroxyl

If a methoxy group is initially present at C4, deprotection with BBr₃ or TMSCl/NaI achieves the hydroxyl group.

Integrated Synthetic Routes

Route 1: Heck Cyclization → C7 Functionalization → C4 Hydroxylation

Overall Yield : ~20–25% (multi-step).

Route 2: Pre-Functionalized Phenol → Cyclization

-

Phenolic Precursor : 5-tert-Butyl-2-methoxy-4-methylphenol.

-

Heck Cyclization : Forms 7-tert-butyl-3-methyl-1-benzofuran-4-methoxy.

Overall Yield : ~30–35%.

Comparative Analysis of Methods

| Method | Key Steps | Advantages | Limitations | Yield |

|---|---|---|---|---|

| Heck/Suzuki/Mitsunobu | Sequential functionalization | High regioselectivity | Multi-step, moderate yields | 20–25% |

| Pre-functionalized phenol | Early introduction of substituents | Fewer steps post-cyclization | Limited substrate availability | 30–35% |

| Grignard alkylation | Direct C7 substitution | No transition metals required | Steric challenges with tert-butyl | 50–65% |

Mechanistic Insights and Optimization

Chemical Reactions Analysis

Types of Reactions

7-tert-butyl-3-methyl-1-benzofuran-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can target the carbonyl groups or other reducible functionalities.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the benzofuran ring.

Scientific Research Applications

7-tert-butyl-3-methyl-1-benzofuran-4-ol has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Its structural features make it a potential candidate for studying biological interactions and pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-tert-butyl-3-methyl-1-benzofuran-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the tert-butyl group can influence the compound’s steric and electronic properties. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Benzofuran: The parent compound without any substituents.

4-Hydroxybenzofuran: Lacks the methyl and tert-butyl groups.

7-tert-Butylbenzofuran: Lacks the hydroxyl and methyl groups.

Uniqueness

7-tert-butyl-3-methyl-1-benzofuran-4-ol is unique due to the specific combination of substituents on the benzofuran ring. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.

Q & A

Q. How can the synthesis of 7-tert-butyl-3-methyl-1-benzofuran-4-ol be optimized to improve yield and purity?

- Methodological Answer : Synthesis optimization typically involves solvent selection, catalyst efficiency, and reaction time adjustments. For benzofuran derivatives, tetrahydrofuran (THF) is often used as a solvent due to its polarity and ability to stabilize intermediates (e.g., in the synthesis of structurally similar compounds like 4-((tetrahydrofuran-2-yl)oxy)butan-1-ol) . A stepwise approach includes:

- Catalyst screening : Test palladium, copper, or enzyme-based catalysts for coupling reactions.

- Temperature control : Monitor exothermic reactions to avoid side products.

- Purification : Use column chromatography or recrystallization (e.g., as demonstrated in the isolation of 2-(4-chlorophenyl)-7-iodo-3-phenyl-1-benzofuran) .

Example data table for yield optimization:

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | THF | 80 | 65 | 92 |

| CuI | DMF | 100 | 45 | 85 |

Q. What analytical techniques are most effective for characterizing the structural conformation of 7-tert-butyl-3-methyl-1-benzofuran-4-ol?

- Methodological Answer :

- X-ray crystallography : Resolves 3D molecular geometry and confirms substituent positions (e.g., applied to 2-(4-chlorophenyl)-7-iodo-3-phenyl-1-benzofuran to validate iodine placement) .

- NMR spectroscopy : ¹H and ¹³C NMR identify tert-butyl and methyl groups via characteristic shifts (δ 1.3–1.5 ppm for tert-butyl; δ 2.1–2.3 ppm for methyl).

- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for benzofuran derivatives like 7-tert-butyl-3-methyl-1-benzofuran-4-ol?

- Methodological Answer : Contradictions may arise from assay variability or impurities. Strategies include:

- Replication studies : Repeat assays under standardized conditions (e.g., pH, temperature).

- Orthogonal assays : Use complementary methods (e.g., enzymatic inhibition + cell viability assays).

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., as suggested in research methodology frameworks) .

Example workflow:

| Step | Action | Purpose |

|---|---|---|

| 1 | Validate compound purity via HPLC | Eliminate impurity effects |

| 2 | Standardize cell lines/culturing | Reduce biological variability |

| 3 | Cross-validate with computational docking | Confirm binding affinity consistency |

Q. What computational models predict the pharmacokinetic properties of 7-tert-butyl-3-methyl-1-benzofuran-4-ol?

- Methodological Answer : Use in silico tools to assess absorption, distribution, metabolism, and excretion (ADME):

- Molecular dynamics simulations : Predict solubility and membrane permeability (e.g., applied to 4-((tetrahydrofuran-2-yl)oxy)butan-1-ol to study THF ring interactions) .

- QSAR models : Relate structural descriptors (e.g., logP, polar surface area) to bioavailability.

- CYP450 enzyme docking : Identify potential metabolic pathways.

Q. How should stability studies be designed to evaluate 7-tert-butyl-3-methyl-1-benzofuran-4-ol under varying environmental conditions?

- Methodological Answer : Follow stress-testing protocols:

- Thermal stability : Heat samples to 40–80°C and monitor degradation via TLC or LC-MS.

- Photostability : Expose to UV light (e.g., ICH Q1B guidelines).

- Hydrolytic stability : Test in acidic/basic buffers (pH 1–13).

Reference safety assessment frameworks (e.g., IFRA standards for structurally related compounds) to define acceptable degradation thresholds .

Data Contradiction Analysis

Q. How to interpret conflicting spectroscopic data (e.g., NMR vs. X-ray) for 7-tert-butyl-3-methyl-1-benzofuran-4-ol?

- Methodological Answer :

- NMR-X-ray correlation : Compare experimental NMR shifts with computed chemical shifts from X-ray-derived geometries (software: Gaussian or ADF).

- Dynamic effects : NMR captures time-averaged conformations, while X-ray provides static snapshots. For tert-butyl groups, rotational barriers may explain discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.